(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
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Overview
Description
(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure. This compound features two biphenyl groups attached to a spirobiindene core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multiple steps, including the formation of the spirobiindene core and the subsequent attachment of biphenyl groups. Common synthetic routes may involve:
Formation of the Spirobiindene Core: This step often requires cyclization reactions under controlled conditions.
Attachment of Biphenyl Groups: This can be achieved through Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol: Unique due to its spirobiindene core and biphenyl groups.
Spirobiindene Derivatives: Compounds with similar core structures but different substituents.
Biphenyl Compounds: Molecules featuring biphenyl groups but lacking the spirobiindene core.
Uniqueness
The uniqueness of (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol lies in its combination of the spirobiindene core with biphenyl groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
5,5'-bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O2/c42-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(43)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22,42-43H,23-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUERACFIHEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O)C6=C1C=CC(=C6O)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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